molecular formula C15H15ClO B3034380 1-chloro-2-(4-ethoxybenzyl)benzene CAS No. 1662702-90-0

1-chloro-2-(4-ethoxybenzyl)benzene

Cat. No.: B3034380
CAS No.: 1662702-90-0
M. Wt: 246.73 g/mol
InChI Key: KETHSKCEXFAVNR-UHFFFAOYSA-N
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Description

1-chloro-2-(4-ethoxybenzyl)benzene is an organic compound with the molecular formula C15H15ClO. It is a derivative of benzene, where a chlorine atom and an ethoxybenzyl group are substituted at the 1 and 2 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-chloro-2-(4-ethoxybenzyl)benzene involves several steps. One common method starts with 2-chloro-5-bromobenzoic acid, which undergoes acylation with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. The resulting product is then reduced using triethylsilane to obtain the target compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction in acetonitrile at elevated temperatures. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(4-ethoxybenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chloro-2-(4-ethoxybenzyl)benzene is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of dapagliflozin, the compound contributes to the inhibition of the sodium-dependent glucose cotransporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-2-(4-ethoxybenzyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of dapagliflozin highlights its importance in pharmaceutical applications .

Properties

IUPAC Name

1-chloro-2-[(4-ethoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETHSKCEXFAVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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